molecular formula C10H16ClNS B3078143 N-[4-(Methylthio)benzyl]ethanamine hydrochloride CAS No. 1049773-81-0

N-[4-(Methylthio)benzyl]ethanamine hydrochloride

Cat. No. B3078143
CAS RN: 1049773-81-0
M. Wt: 217.76 g/mol
InChI Key: LHUNJCCKLPLILP-UHFFFAOYSA-N
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Description

N-[4-(Methylthio)benzyl]ethanamine hydrochloride, commonly known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that has gained attention due to its psychoactive properties. 4-MTA is a Schedule I controlled substance in the United States and is classified as a Class A drug in the United Kingdom. The compound is known for its stimulant and hallucinogenic effects, and its potential use in scientific research.

Scientific Research Applications

Multifunctional Biocide Application

N-[4-(Methylthio)benzyl]ethanamine hydrochloride has applications as a multifunctional biocide, used in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, and possesses biofilm and corrosion inhibition properties. Laboratory and field evaluations have documented these activities (Walter & Cooke, 1997).

Chemical Analysis and Detection

In forensic science and toxicology, methodologies have been developed for the detection and quantification of compounds related to N-[4-(Methylthio)benzyl]ethanamine hydrochloride in human serum. Advanced techniques like high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) are used, which is essential for clinical toxicology testing and analyzing cases of intoxication (Poklis et al., 2013).

Biomedical Research

N-[4-(Methylthio)benzyl]ethanamine hydrochloride is used in the synthesis of various compounds. For instance, 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amines, are synthesized using N-[4-(Methylthio)benzyl]ethanamine hydrochloride. These compounds and their hydrochlorides have been characterized and evaluated for enzyme activity, showing negligible effects on some enzymes while inhibiting others, demonstrating the compound's relevance in biochemical and pharmacological studies (Kurokawa, 1983).

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-3-11-8-9-4-6-10(12-2)7-5-9;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNJCCKLPLILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Methylthio)benzyl]ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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